4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound that belongs to the class of 1,2,4-triazoles . 1,2,4-triazoles are heterocyclic organic compounds that consist of a 1,2,4-triazole substituted with an amino group .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Scientific Research Applications
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is widely used in scientific research, particularly in the study of the biochemical and physiological effects of drugs. It has been used to study the effects of a variety of drugs, including opioids, cannabinoids, and psychostimulants. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of drug metabolism and drug-drug interactions.
Mechanism of Action
Target of Action
They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
1,2,4-triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide in laboratory experiments is that it can be used to study the biochemical and physiological effects of drugs and other substances. It is also relatively easy to synthesize and isolate, and is relatively stable in solution. However, it can be toxic in high concentrations, and its effects can vary depending on the drug or substance being studied.
Future Directions
There are a number of potential future directions for research using 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide. These include further study of the biochemical and physiological effects of drugs and other substances, as well as the development of new methods for synthesizing this compound. Additionally, further research could be conducted into the mechanisms of action of this compound and the potential for its use in the treatment of various diseases. Finally, research could be conducted into the potential for this compound to interact with other drugs and substances, and its potential for use in drug-drug interactions.
properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMCYDMNGHZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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